![molecular formula C18H26N2O5 B5533057 [4-(4-methoxy-3-morpholin-4-ylbenzoyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5533057.png)
[4-(4-methoxy-3-morpholin-4-ylbenzoyl)-1,4-oxazepan-6-yl]methanol
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Overview
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, starting from simpler molecules. For instance, a compound like 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone was synthesized by condensation of 3-fluorobenzoic acid with 4-morpholino-1H-indazol-3-amine, prepared from 2,6-difluorobenzonitrile by amination with morpholine and then cyclisation with hydrazine hydrate (Tang & Fu, 2018).
Molecular Structure Analysis
The molecular structure of compounds is crucial for understanding their reactivity and properties. Single crystal X-ray diffraction is a common technique for structural analysis. For example, a study on a morpholine-containing compound revealed its molecular structure, including bond lengths and angles, through X-ray crystallography (Goh et al., 2010).
Chemical Reactions and Properties
Chemical reactions involving morpholine derivatives can vary widely depending on the functional groups present. For instance, compounds with morpholine rings have been synthesized for potential applications in antitumour activity, showing distinct inhibition on the proliferation of various cancer cell lines (Tang & Fu, 2018).
properties
IUPAC Name |
[6-(hydroxymethyl)-1,4-oxazepan-4-yl]-(4-methoxy-3-morpholin-4-ylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5/c1-23-17-3-2-15(10-16(17)19-4-7-24-8-5-19)18(22)20-6-9-25-13-14(11-20)12-21/h2-3,10,14,21H,4-9,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJCUXPVZPHXAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCOCC(C2)CO)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Methoxy-3-morpholin-4-ylbenzoyl)-1,4-oxazepan-6-yl]methanol |
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